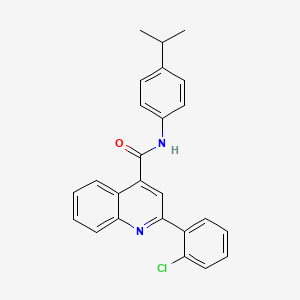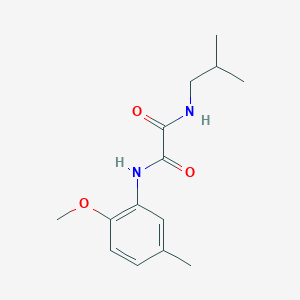
2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide inhibits RhoA activity by binding to its effector-binding domain. This binding prevents RhoA from interacting with downstream effectors, leading to the inhibition of cellular processes that are regulated by RhoA.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to inhibit cell migration and invasion, leading to a decrease in tumor growth and metastasis. In inflammation, 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is its high specificity for RhoA. This specificity allows researchers to study the effects of RhoA inhibition without affecting other cellular processes. However, one of the limitations of 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide in scientific research. One direction is the development of more potent and selective RhoA inhibitors. Another direction is the investigation of the potential therapeutic applications of 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide in other diseases, such as cardiovascular and metabolic disorders. Additionally, the use of 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide in combination with other drugs may enhance its therapeutic effects.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been extensively used in scientific research as an inhibitor of the small GTPase protein, RhoA. This protein is involved in various cellular processes, including cell migration, proliferation, and differentiation. 2-(2-chlorophenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has been found to inhibit RhoA activity and, as a result, has been shown to have potential therapeutic applications in various diseases.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-16(2)17-11-13-18(14-12-17)27-25(29)21-15-24(20-8-3-5-9-22(20)26)28-23-10-6-4-7-19(21)23/h3-16H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXVEXULOPFLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)

![4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate](/img/structure/B4698268.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)
![1-(4-methylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4698279.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4698283.png)

![4-{[5-(phenylthio)-2-furyl]methylene}-5-thioxo-2-imidazolidinone](/img/structure/B4698302.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698308.png)


![5-(2-naphthyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698319.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698321.png)
![7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4698331.png)